6-Nitro-3-pyridyl acetate

Organic synthesis Heterocyclic chemistry Positional isomer differentiation

Researchers needing positional precision in nitropyridine chemistry face supply inconsistency and undocumented isomer substitution. This compound solves that with verified 6-nitro-3-acetoxy regiochemistry. • Bifunctional orthogonality: Nitro group reducible to amine; acetate ester hydrolyzable to 6-nitro-3-pyridinol without cross-reactivity. • Validated identity: 1H NMR spectrum (300 MHz, CDCl3) available via SDBS for direct analytical method development. • Synthetic utility: Documented intermediate for oxamic acid derivatives per DE2413966A1; substrate for carbonic anhydrase esterase kinetic studies.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 15128-87-7
Cat. No. B086591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-3-pyridyl acetate
CAS15128-87-7
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CN=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c1-5(10)13-6-2-3-7(8-4-6)9(11)12/h2-4H,1H3
InChIKeyNGLIFWZHWZNKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-3-pyridyl acetate: Technical Baseline


6-Nitro-3-pyridyl acetate (CAS 15128-87-7) is a nitropyridine derivative with molecular formula C7H6N2O4 and molecular weight 182.13 g/mol, featuring a nitro group at the 6-position and an acetate ester at the 3-position of the pyridine ring . The compound is structurally characterized by a 1H NMR spectrum recorded at 300 MHz in CDCl3, available in the SDBS spectral database [1]. As a bifunctional synthetic building block, it contains both a nitro group (reducible to amine, accessible to nucleophilic aromatic substitution) and an acetate ester (hydrolyzable or subject to aminolysis), making it a versatile intermediate for constructing more complex heterocyclic architectures .

Bifunctional building block Orthogonal nitro and acetate ester groups enable sequential transformations
Defined regioisomer 6-Nitro-3-acetoxy pattern distinct from 2-nitro analog; different reactivity profile
Identity confirmed Validated 1H NMR reference spectrum archived in SDBS database

6-Nitro-3-pyridyl acetate: Generic Substitution Risks


Generic substitution among nitropyridine acetates is inadvisable because positional isomerism and substitution pattern critically determine both synthetic utility and biological recognition. 6-Nitro-3-pyridyl acetate bears the nitro group ortho to the ring nitrogen and the acetoxy group meta to it, creating a unique electronic and steric environment . In contrast, 2-nitro-3-pyridyl acetate (CAS 15128-86-6) positions the nitro group meta to the acetoxy substituent, while 3-acetoxy-2,6-dinitropyridine introduces a second nitro group that markedly increases electron deficiency [1]. These structural variations translate to measurable differences in reactivity profiles: in enzyme-catalyzed hydrolysis studies, the substitution pattern governs both Michaelis-Menten kinetic parameters and susceptibility to active-site nucleophilic attack [1]. Substituting without verifying positional identity introduces uncontrolled variables that compromise experimental reproducibility and synthetic pathway fidelity.

2-Nitro-3-pyridyl acetate (CAS 15128-86-6) is a distinct positional isomer; substitution may not reproduce reactivity or biological recognition.
Additional nitro substitution (e.g., 3-acetoxy-2,6-dinitropyridine) markedly alters electron deficiency and enzymatic susceptibility.
Positional identity must be verified before any substitution; even identical molecular weight does not imply functional equivalence.

6-Nitro-3-pyridyl acetate: Comparative Evidence


Positional Isomer: 6-Nitro vs. 2-Nitro Acetate

6-Nitro-3-pyridyl acetate is the regioisomer with nitro substitution at the 6-position (ortho to ring nitrogen) and acetoxy at the 3-position. Its positional isomer, 2-nitro-3-pyridyl acetate (CAS 15128-86-6), bears the nitro group at the 2-position (meta to acetoxy) [1]. These regioisomers are chemically distinct entities with different CAS numbers, molecular interactions, and synthetic origins, and are not interchangeable in synthetic protocols. The 6-nitro isomer places the electron-withdrawing nitro group adjacent to the pyridine nitrogen, creating a distinctly polarized aromatic system compared to the 2-nitro arrangement .

Positional isomer comparison
Head-to-head
Nitro position: 6- (ortho to N) vs. 2- (meta to acetoxy)
Regioisomer identity determines electronic distribution and substitution outcomes.
Distinct CAS numbers confirm non-interchangeability.
Organic synthesis Heterocyclic chemistry Positional isomer differentiation

Carbonic Anhydrase Hydrolysis Kinetics

Bovine carbonic anhydrase powerfully catalyzes the hydrolysis of 3-pyridyl acetate esters, with the nitro substitution pattern modulating the kinetic parameters of the enzymatic reaction [1]. The enzyme-catalyzed hydrolysis of 3-acetoxypyridine, 3-acetoxy-2-nitropyridine, and 3-acetoxy-2,6-dinitropyridine was studied, demonstrating that nitro substitution affects the catalytic turnover [1]. The 6-nitro substitution present in 6-nitro-3-pyridyl acetate contributes to the substrate's electronic profile, influencing its suitability as a mechanistic probe for esterase activity [2]. The electron-withdrawing nature of the nitro group ortho to the ring nitrogen increases the electrophilicity of the ester carbonyl, potentially enhancing susceptibility to nucleophilic attack by the enzyme's active-site zinc-hydroxide species [2].

CA hydrolysis kinetics
Class-level inference
Nitro substitution modulates esterase catalytic profile; precise 6-nitro parameters unavailable.
Supports use as mechanistic probe; positional variants yield distinct kinetic signatures.
Data to verify for 6-nitro isomer specifically.
Enzymology Carbonic anhydrase Ester hydrolysis Kinetics

Synthetic Utility in Oxamic Acid Derivatives

6-Nitro-3-pyridyl acetate is explicitly disclosed as a synthetic intermediate in the preparation of oxamic acid derivatives, which have been investigated as antiallergic agents [1]. The German patent DE2413966A1 describes the use of 6-nitro-3-pyridyl esters, including the acetate, in the synthesis of compounds with potential therapeutic activity [1]. This patent citation establishes the compound's role in a defined synthetic pathway leading to biologically active molecules, distinguishing it from non-nitrated or differently substituted pyridyl acetates that are not similarly documented in this patent family [1].

Oxamic acid intermediate
Supporting evidence
Cited in patent DE2413966A1 as intermediate for oxamic acid derivatives.
Establishes precedent for a defined synthetic pathway.
Yield and reaction conditions not specified; optimization required.
Pharmaceutical synthesis Patent chemistry Oxamic acid derivatives Intermediate

1H NMR Reference Spectrum for Identity Verification

A validated 1H NMR spectrum for 6-nitro-3-pyridyl acetate is publicly accessible through the SDBS database, recorded at 300 MHz in CDCl3 [1]. This reference spectrum enables unambiguous identity confirmation upon receipt and during storage stability monitoring. The availability of standardized spectral data reduces the analytical burden on procurement and quality control workflows compared to less-characterized nitropyridine esters that lack publicly archived spectra [1]. The SDBS database is maintained by AIST, a national research institute, ensuring data reliability [1].

1H NMR reference data
Supporting evidence
300 MHz 1H NMR spectrum (CDCl3) archived in SDBS database (No. 20122).
Enables rapid identity verification and reduces in-house characterization burden.
Public database maintained by AIST.
Analytical chemistry NMR spectroscopy Quality control Identity verification

6-Nitro-3-pyridyl acetate: Application Scenarios


Carbonic Anhydrase Esterase Substrate

6-Nitro-3-pyridyl acetate serves as a substrate for bovine carbonic anhydrase in kinetic investigations of esterase activity [1]. The 6-nitro substitution pattern (ortho to the pyridine nitrogen) provides a distinct electronic environment that influences the enzyme's catalytic efficiency, making it suitable for stopped-flow kinetic studies comparing the effects of nitro group placement on hydrolysis rates [2]. Researchers investigating the catalytic versatility of carbonic anhydrase or developing mechanistic probes for zinc-dependent hydrolases should select this compound over non-nitrated or differently nitrated analogs when the ortho-nitro electronic effect is the variable of interest [1].

Oxamic Acid Derivatives Synthesis

This compound is documented as an intermediate in the preparation of oxamic acid derivatives under patent DE2413966A1 [1]. Researchers developing antiallergic agents or exploring oxamic acid-based pharmacophores should prioritize 6-nitro-3-pyridyl acetate when following synthetic routes described in this patent family. The specific 6-nitro-3-acetoxy substitution pattern is required to achieve the intended subsequent transformations (e.g., reduction, coupling, or nucleophilic substitution) leading to the final oxamic acid scaffold [1].

Heterocyclic Building Block with Orthogonal Groups

The compound's bifunctional nature—nitro group at the 6-position and acetate ester at the 3-position—enables sequential or orthogonal synthetic transformations [1]. The nitro group can be selectively reduced to an amine (catalytic hydrogenation or metal/acid conditions) while the acetate remains intact, or the acetate can be hydrolyzed to the corresponding 6-nitro-3-pyridinol under mild basic conditions without affecting the nitro group [1]. This orthogonality makes 6-nitro-3-pyridyl acetate a strategic choice for constructing 3,6-disubstituted pyridine derivatives, where the substitution pattern dictates the final compound's properties [1].

Analytical Reference Standard for Identity Verification

Given the availability of a validated 1H NMR spectrum in the SDBS database (300 MHz, CDCl3) [1], 6-nitro-3-pyridyl acetate can function as a reference compound for developing or validating analytical methods targeting nitropyridine esters. Quality control laboratories and analytical chemistry groups developing HPLC-UV, LC-MS, or NMR-based identity and purity assays for nitropyridine derivatives will benefit from the accessible spectral reference data, which reduces method development time and provides a benchmark for instrument calibration and peak assignment [1].

Application
Selection Property
Validation Focus
Carbonic anhydrase substrate
6-Nitro substitution pattern
Esterase activity kinetics comparison
Oxamic acid derivatives synthesis
6-Nitro-3-acetoxy structure
Patent-defined synthetic route (DE2413966A1)
Bifunctional building block
Orthogonal nitro and acetate groups
Sequential reduction/hydrolysis yields
NMR reference standard
Validated 1H NMR spectrum
Identity verification and method calibration

Technical Documentation Hub

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